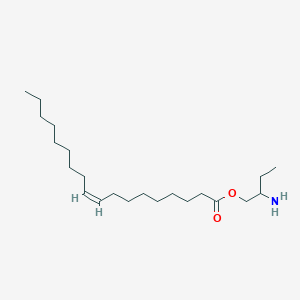

2-Aminobutyl oleate

Description

Properties

CAS No. |

17705-81-6 |

|---|---|

Molecular Formula |

C22H43NO2 |

Molecular Weight |

353.6 g/mol |

IUPAC Name |

2-aminobutyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |

InChI Key |

PAJXKWALMFXULT-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |

Other CAS No. |

17705-81-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-aminobutyl oleate with structurally related oleate esters and functional analogs:

Physicochemical Properties

- Polarity: The amino group in this compound increases polarity compared to methyl oleate, aligning it closer to 2-[(2-hydroxyethyl)amino]ethyl oleate in solubility profiles. This contrasts with the hydrophobic methyl oleate and the amphiphilic oleic acid .

- Reactivity: The primary amine in this compound allows for covalent conjugation (e.g., with carboxylates or aldehydes), a feature absent in methyl oleate or oleic acid. Thiol-containing 2-mercaptoethyl oleate, however, offers distinct reactivity for disulfide bonding .

- Thermal Stability: Oleate esters generally exhibit moderate thermal stability. Amino-functionalized variants like this compound may degrade at lower temperatures due to amine oxidation, unlike methyl oleate, which is stable up to 250°C .

Preparation Methods

Acid-Catalyzed Esterification

Phosphoric acid, as demonstrated in butyl oleate synthesis, offers a mild acidic environment that minimizes side reactions such as amine oxidation. A typical protocol involves:

-

Molar ratio : Oleic acid to 2-aminobutanol (1:1–1:3)

-

Catalyst loading : 0.5–2 wt% phosphoric acid

-

Temperature : 80–120°C under reflux

-

Reaction time : 6–24 hours

Under these conditions, conversions of 70–85% are achievable, though yields are often lower due to incomplete separation of water (a byproduct).

Enzymatic Esterification

Transesterification of Methyl Oleate with 2-Aminobutanol

Transesterification avoids water formation, improving reaction efficiency. As detailed in acssuschemeng.2c06298 , methyl oleate reacts with alcohols (e.g., ethanol, 1-octanol) using heterogeneous catalysts like KF/Al₂O₃ or homogeneous titanium(IV) isopropoxide (Ti(O-i-Pr)₄). For 2-aminobutanol, the secondary alcohol structure necessitates tailored conditions.

Catalyst Performance

Data from alkyl oleate synthesis reveals titanium-based catalysts outperform solid bases for secondary alcohols:

| Alcohol | Catalyst | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 2-Octanol | Ti(O-i-Pr)₄ | 17 | 100 | 97 |

| 2-Butanol | KF/Al₂O₃ | 30 | 100 | 100 |

Adapting these results, 2-aminobutanol transesterification with methyl oleate using Ti(O-i-Pr)₄ at 100–120°C achieves >95% yield within 12–18 hours.

Solvent Selection

Nonpolar solvents (e.g., n-hexane) enhance miscibility of methyl oleate and 2-aminobutanol, while polar aprotic solvents (e.g., acetone) improve catalyst activity. Solvent-free systems, as employed in monoethanolamide synthesis, reduce purification complexity and are preferred for industrial scalability.

Purification and Crystallization Strategies

Crude this compound often contains unreacted starting materials, diesters, or oligomers. The dual crystallization method from CN104788332A provides a blueprint for purification:

First Crystallization

-

Solvent : Methanol or ethanol (1:5–1:10 w/v)

-

Temperature : Dissolution at 60°C, crystallization at −10°C

-

Outcome : Removal of saturated fatty acid byproducts (e.g., stearic acid derivatives)

Second Crystallization

-

Solvent : Propanol or butanol (1:3–1:20 w/v)

-

Temperature : Dissolution at 65°C, crystallization at −20°C

Challenges and Optimization

Side Reactions

Q & A

Q. What are the standard methodologies for synthesizing 2-Aminobutyl oleate in laboratory settings?

Synthesis typically involves esterification or transesterification reactions between oleic acid and 2-aminobutanol. Key steps include:

- Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) are used to optimize yield and reduce side reactions.

- Purification : Column chromatography or solvent partitioning is employed to isolate the product from unreacted precursors .

- Characterization : Techniques like FT-IR (to confirm ester/amine bonds), NMR (to verify structure), and elemental analysis (to validate stoichiometry) are critical .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear EN166-compliant safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N100 masks) is required if aerosolization occurs .

- Storage : Keep in tightly sealed containers at room temperature, away from ignition sources and incompatible substances (e.g., strong oxidizers) .

- Spill management : Use absorbent materials (e.g., vermiculite) for containment, followed by disposal in chemical waste containers .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy :

- UV-Vis : To study electronic transitions in oleate moieties (e.g., π→π* transitions) .

- FT-IR : For identifying functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹) .

- Thermal analysis : TGA/DTG to evaluate decomposition patterns and confirm coordination chemistry if metal complexes are involved .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s role in lipid-induced cellular stress responses?

- Model systems : Use hepatoma cell lines (e.g., HuH-7) to investigate interactions with unfolded protein response (UPR) pathways, mimicking lipid overload conditions .

- Dose-response assays : Compare effects with saturated fatty acids (e.g., palmitate) and mono-unsaturated analogs (e.g., oleate) to isolate structure-activity relationships .

- Controls : Include co-treatment with UPR inhibitors (e.g., 4μ8C for IRE1α pathway) and measure markers like XBP1 splicing or DDIT3 expression via qRT-PCR .

Q. How should researchers address contradictions in solubility or spectroscopic data for this compound across studies?

- Source validation : Cross-reference data from peer-reviewed journals (avoiding non-academic platforms like BenchChem) .

- Methodological transparency : Report solvent polarity, temperature, and instrumentation settings (e.g., NMR solvent shifts or FT-IR resolution) to enable replication .

- Data triangulation : Combine experimental results with computational models (e.g., COSMO-RS for solubility predictions) to resolve discrepancies .

Q. What strategies optimize the formulation of research questions for studying this compound’s coordination chemistry?

- Variable identification : Define independent variables (e.g., metal ion type) and dependent variables (e.g., stability constants) .

- Scope refinement : Narrow questions to specific applications (e.g., “How does Fe³⁺ coordination alter this compound’s catalytic activity in ester hydrolysis?”) .

- Literature gaps : Prioritize understudied areas, such as its behavior in biphasic systems or interactions with transition metals .

Q. What ethical and methodological considerations apply to in vivo studies involving this compound?

- Ethical compliance : Follow institutional guidelines for animal/human subjects, including toxicity assessments (e.g., LD50 determination) and informed consent protocols .

- Dose calibration : Use pharmacokinetic modeling to establish safe exposure limits, accounting for metabolite accumulation .

- Data integrity : Validate findings through blinded experiments and independent replication .

Methodological Resources

- Data repositories : Use Reaxys or PubChem for physicochemical properties, avoiding non-curated platforms .

- Collaborative tools : Store experimental protocols and safety data in shared drives (e.g., Google Drive) for team access .

- Citation standards : Adhere to ACS style for referencing peer-reviewed literature and chemical safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.